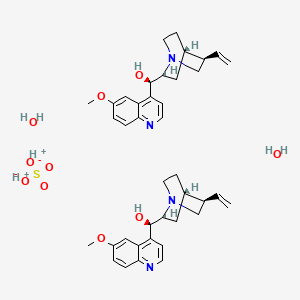
Eucalyptal A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eucalyptal A is an organic heterotetracyclic compound whose skeleton is composed of 3,5-diformyl-isopentyl substituted phloroglucinol fused with a cadinane ring system. Isolated from Eucalyptus globulus, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a member of benzaldehydes, a cyclic ether, an organic heterotetracyclic compound, a member of resorcinols and a tertiary alcohol.
Wissenschaftliche Forschungsanwendungen
Ecological and Evolutionary Principles in Forest Management
Eucalypt forests, including those with Eucalyptus species from which Eucalyptal A is derived, are managed based on ecological and evolutionary principles. These principles help maintain the forest's ecological condition despite timber harvesting and prescribed burning, demonstrating the ecosystem's resilience (Abbott & Christensen, 1994).
Unique Chemical Composition and Potential Applications
Eucalyptal A, isolated from Eucalyptus globulus, possesses a unique chemical skeleton. This compound shows selective cytotoxicity against certain cell lines, indicating potential applications in medical research, particularly in developing anti-cancer therapies (Yin et al., 2007).
Atmospheric Emissions and Environmental Impact
Eucalyptus species, including those producing Eucalyptal A, are significant emitters of biogenic volatile organic compounds. These emissions have implications for atmospheric chemistry and environmental impact assessments, contributing to our understanding of plant interactions with the environment (Winters et al., 2009).
Bioenergy Feedstock Potential
Eucalyptus species are increasingly investigated for their potential as bioenergy feedstocks. Understanding the structural and chemical characteristics of these species, including the components related to Eucalyptal A, is crucial for the development of efficient bioenergy production methods (Çetinkol et al., 2012).
Therapeutic Applications in Oncology
Eucalyptal A has shown promise in inhibiting glioma, a type of brain tumor, by affecting the splicing of specific mRNA. This highlights its potential as a lead compound in developing new therapeutic strategies for treating such cancers (Hua et al., 2020).
Eigenschaften
Produktname |
Eucalyptal A |
|---|---|
Molekularformel |
C28H36O6 |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
(1R,4aS,6aR,7S,12aS,12bS)-4a,8,10-trihydroxy-6a-methyl-4-methylidene-7-(2-methylpropyl)-1-prop-1-en-2-yl-1,2,3,5,6,7,12a,12b-octahydronaphtho[1,2-b]chromene-9,11-dicarbaldehyde |
InChI |
InChI=1S/C28H36O6/c1-14(2)11-20-21-24(32)18(12-29)23(31)19(13-30)25(21)34-26-22-17(15(3)4)8-7-16(5)28(22,33)10-9-27(20,26)6/h12-14,17,20,22,26,31-33H,3,5,7-11H2,1-2,4,6H3/t17-,20+,22-,26-,27+,28+/m0/s1 |
InChI-Schlüssel |
HJUVXYVQIXPSJI-ICRWQPCKSA-N |
Isomerische SMILES |
CC(C)C[C@@H]1C2=C(C(=C(C(=C2O[C@@H]3[C@@]1(CC[C@@]4([C@H]3[C@@H](CCC4=C)C(=C)C)O)C)C=O)O)C=O)O |
Kanonische SMILES |
CC(C)CC1C2=C(C(=C(C(=C2OC3C1(CCC4(C3C(CCC4=C)C(=C)C)O)C)C=O)O)C=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide](/img/structure/B1261485.png)









